4-Bromo-2-isopropoxy-6-methylaniline: Strategic Scaffold for KRAS & SHP2 Inhibitors
4-Bromo-2-isopropoxy-6-methylaniline: Strategic Scaffold for KRAS & SHP2 Inhibitors
The following technical guide details the molecular structure, synthesis, and pharmaceutical utility of 4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6), a specialized intermediate critical to the development of next-generation kinase and GTPase inhibitors.[1]
[1]
Executive Summary
4-Bromo-2-isopropoxy-6-methylaniline is a trisubstituted aniline derivative utilized primarily as a high-value building block in medicinal chemistry.[1] Its structural uniqueness lies in the 2-isopropoxy-6-methyl substitution pattern, which provides a specific steric and lipophilic profile essential for locking the conformation of drug molecules within hydrophobic binding pockets—most notably in KRAS G12C/D/V and SHP2 allosteric inhibitors.[1]
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route, and its role in structure-activity relationships (SAR).[1]
Molecular Architecture & Physicochemical Profile[1]
The molecule features a polarized aniline core flanked by a bulky lipophilic isopropoxy group and a rotation-restricting methyl group.[1] This "push-pull" electronic structure, combined with the para-bromine handle, makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Table 1: Physicochemical Specifications
| Property | Value | Rationale/Note |
| IUPAC Name | 4-Bromo-2-isopropoxy-6-methylaniline | Systematic nomenclature |
| CAS Number | 2807441-87-6 | Unique identifier |
| Molecular Formula | C₁₀H₁₄BrNO | |
| Molecular Weight | 244.13 g/mol | Calculated (Br isotope avg) |
| Exact Mass | 243.0259 | Monoisotopic ( |
| LogP (Predicted) | ~3.46 | Highly lipophilic due to isopropyl/methyl |
| PSA (Polar Surface Area) | ~35 Ų | Good membrane permeability |
| H-Bond Donors | 1 (NH₂) | Primary amine |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen and amine nitrogen |
Structural Diagram (Graphviz)
The following diagram illustrates the electronic effects and steric environment of the molecule.[1]
Figure 1: Structural analysis of 4-Bromo-2-isopropoxy-6-methylaniline highlighting substituent effects.[1]
High-Fidelity Synthetic Route[1][7]
The synthesis of 4-Bromo-2-isopropoxy-6-methylaniline requires careful regiocontrol.[1] Direct bromination of the aniline is feasible, but the precursor (2-isopropoxy-6-methylaniline) must first be constructed.[1] The most robust route avoids N-alkylation by starting from the nitro-phenol derivative.[1]
Step-by-Step Protocol
Precursor: 2-Methyl-6-nitrophenol (CAS: 13556-09-7)[1]
Step 1: O-Alkylation (Ether Formation) [1]
-
Reagents: 2-Methyl-6-nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
), DMF.[1] -
Conditions: 60°C, 4-6 hours.
-
Mechanism:
nucleophilic substitution.[1] The phenolate ion attacks the secondary halide.[1] -
Checkpoint: Monitor TLC for disappearance of the yellow nitrophenol.[1]
-
Product: 1-Isopropoxy-2-methyl-6-nitrobenzene.[1]
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1).[1] -
Conditions: Reflux (80°C), 2-3 hours.
-
Alternative:
(1 atm), 10% Pd/C, Methanol. -
Mechanism: Bechamp reduction or Catalytic Hydrogenation.[1]
-
Product: 2-Isopropoxy-6-methylaniline (Intermediate).[1]
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.[1]
-
Conditions: 0°C to Room Temperature, 1 hour.
-
Rationale: The amino group (-NH₂) is a strong activator and directs the electrophile (
) to the para position (C4).[1][2] The ortho positions are blocked (C2 by OiPr, C6 by Me).[1] -
Purification: Column chromatography (Hexane/EtOAc).[1]
-
Final Product: 4-Bromo-2-isopropoxy-6-methylaniline .
Synthetic Workflow Diagram
Figure 2: Three-step synthetic pathway from commercially available nitrophenol to the target aniline.[1]
Applications in Drug Discovery (SAR)[1]
This molecule is not a drug itself but a pharmacophore enabler .[1] It is extensively used in the synthesis of inhibitors targeting the RAS-MAPK pathway.[1]
KRAS G12C/D Inhibitors
Inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) rely on an atropoisomeric axis to bind into the cryptic Switch II pocket of KRAS.[1]
-
Role of Isopropoxy: Fills the hydrophobic sub-pocket, displacing water and increasing binding entropy.[1]
-
Role of Methyl (C6): Induces steric clash with the adjacent carbonyl or heteroaryl ring in the final drug molecule, forcing the biaryl system into a twisted conformation (atropisomerism) necessary for bioactivity.[1]
SHP2 Allosteric Inhibitors
Recent patents (e.g., WO2020187292) utilize this aniline to construct the "head" group of SHP2 inhibitors.[1] The aniline nitrogen forms a critical hydrogen bond with the hinge region or specific residues (e.g., Glu250) in the allosteric tunnel.[1]
Pharmacophore Interaction Map
Figure 3: Interaction of the scaffold with biological targets and synthetic utility.
Quality Control & Analytical Characterization
To validate the identity of synthesized 4-Bromo-2-isopropoxy-6-methylaniline, compare experimental data against these expected values.
Expected 1H NMR Data (400 MHz, DMSO-d6)
- 6.90 - 7.00 ppm (1H, d, J=2.0 Hz): Aromatic H3 (between OiPr and Br).[1]
- 6.80 - 6.90 ppm (1H, d, J=2.0 Hz): Aromatic H5 (between Me and Br).[1]
-
4.80 ppm (2H, br s):
protons (exchangeable with ).[1] - 4.50 ppm (1H, septet): Isopropyl CH.[1]
-
2.10 ppm (3H, s): Aryl Methyl (
).[1] -
1.25 ppm (6H, d): Isopropyl Methyls (
).[1]
Note: The coupling constant (J ~2.0 Hz) confirms the meta-relationship between the two aromatic protons, validating the 4-bromo substitution.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]
-
Specific Risk: Like many anilines, this compound may induce methemoglobinemia .[1] Avoid inhalation and skin contact.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (brominated aromatics can debrominate or discolor upon prolonged light exposure).[1]
References
-
World Intellectual Property Organization (WIPO). (2020).[1] WO2020187292A1 - 2-Substituted pyrazolamino-4-substituted amino-5-pyrimidinecarboxamides, compositions and applications thereof.[1]Link[1]
-
World Intellectual Property Organization (WIPO). (2024).[1] WO2024103010A1 - Small Molecule Inhibitors of KRAS Proteins.[1]Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11780114 (Related Analog: 4-Bromo-2,6-diisopropylaniline).[1]Link[1]
-
BLD Pharm. (2024).[1] Product Analysis: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6).[1][3][4][5]Link[1]
Sources
- 1. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 1194760-84-3|2-Amino-5-bromo-3-methylphenol|BLD Pharm [bldpharm.com]
- 4. 348169-39-1|4-Bromo-2-methoxy-6-methylaniline|BLD Pharm [bldpharm.com]
- 5. 1181458-21-8|4-Bromo-2-methoxy-6-methylaniline hydrobromide|BLD Pharm [bldpharm.com]
